molecular formula C23H22N2O4S B11229095 6-methyl-4-[(4-methylphenyl)sulfonyl]-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-methyl-4-[(4-methylphenyl)sulfonyl]-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11229095
M. Wt: 422.5 g/mol
InChI Key: DUCCZAWJAUQSOC-UHFFFAOYSA-N
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Description

6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazine derivatives

Preparation Methods

The synthesis of 6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction using reagents such as sulfonyl chlorides.

    N-Phenyl Substitution: The phenyl group is introduced via a substitution reaction, often using aniline derivatives.

    Final Functionalization:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into simpler molecules.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: Benzoxazine derivatives are used in the development of advanced materials, such as high-performance polymers and resins.

    Biological Studies: The compound is used in biological studies to understand its interactions with various biological targets and pathways.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new chemical entities.

Mechanism of Action

The mechanism of action of 6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other benzoxazine derivatives, such as:

    4-Hydroxy-2-quinolones: These compounds share similar structural features and biological activities.

    Imidazole Derivatives: Known for their broad range of chemical and biological properties, imidazole derivatives are used in various therapeutic applications.

    Coumarin Derivatives: These compounds are widely studied for their biological properties and are used in medicinal chemistry.

The uniqueness of 6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

6-methyl-4-(4-methylphenyl)sulfonyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H22N2O4S/c1-16-8-11-19(12-9-16)30(27,28)25-15-22(23(26)24-18-6-4-3-5-7-18)29-21-13-10-17(2)14-20(21)25/h3-14,22H,15H2,1-2H3,(H,24,26)

InChI Key

DUCCZAWJAUQSOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)C)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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